molecular formula C15H12ClNO2 B042584 N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide CAS No. 65854-71-9

N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide

Cat. No. B042584
CAS RN: 65854-71-9
M. Wt: 278.74 g/mol
InChI Key: NHAUKYAYIYDFST-VIQYUKPQSA-N
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Description

N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds . It has a molecular formula of C15H12ClNO2 and a molecular weight of 278.74 g/mol.


Synthesis Analysis

The synthesis of chloroacetamide compounds typically involves the ammonolysis of esters of chloroacetic acid . For example, 2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .

Scientific Research Applications

Anticancer Activity

A935732 has demonstrated promising anticancer potential. Researchers have explored its effects on various cancer cell lines, including breast adenocarcinoma (MCF7) . The compound’s mechanism of action likely involves interference with cellular processes critical for cancer cell survival and proliferation.

Nonlinear Optical (NLO) Properties

A935732’s crystal growth and physiochemical characterization studies have revealed excellent transparency and structural perfection . Its highly delocalized π electron system makes it a candidate for NLO applications . NLO materials with such properties are essential for optical devices and communication technologies.

Drug Development and ADME-Tox Properties

Novel synthetic methodologies have been explored to enhance A935732’s druglikeness and pharmacokinetic properties. Researchers have focused on improving its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles. While specific FDA-approved drugs based on A935732 remain to be identified, ongoing research aims to optimize its clinical potential .

Mechanism of Action

Target of Action

N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide, also known as A935732, primarily targets the ryanodine receptors (RyRs) in pests . These receptors play a crucial role in the regulation of intracellular calcium levels.

Mode of Action

A935732 interacts with the RyRs in a unique way. It binds to these receptors and activates them . This activation opens the calcium ion channels, leading to a continuous release of stored calcium ions into the cytoplasm .

Biochemical Pathways

The continuous release of calcium ions disrupts the normal biochemical pathways in the pest’s body. Calcium ions play a vital role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth. The disruption of calcium homeostasis can lead to a wide range of downstream effects, ultimately leading to the death of the pest .

Pharmacokinetics

The bioavailability of A935732 would depend on these processes, as well as factors such as the pest’s physiology and the environmental conditions .

Result of Action

The primary result of A935732’s action is the death of the pest. By disrupting calcium homeostasis, A935732 interferes with essential cellular processes, leading to cell death and, ultimately, the death of the pest .

Action Environment

The action, efficacy, and stability of A935732 can be influenced by various environmental factors. These may include temperature, humidity, and the presence of other chemicals in the environment. For example, certain environmental conditions may affect the rate at which A935732 is absorbed or metabolized. Additionally, A935732’s stability could be affected by factors such as sunlight and pH .

properties

IUPAC Name

N-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUKYAYIYDFST-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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